Chemical structure and properties of 3'N-Benzyl Biotin Benzyl Ester
Chemical structure and properties of 3'N-Benzyl Biotin Benzyl Ester
This technical guide details the chemical identity, synthesis, and physicochemical properties of 3'N-Benzyl Biotin Benzyl Ester , a critical intermediate and lipophilic derivative of D-Biotin (Vitamin B7).
Synthesis, Physicochemical Profiling, and Applications
Part 1: Executive Summary & Chemical Identity
3'N-Benzyl Biotin Benzyl Ester is a dual-protected derivative of D-Biotin. Structurally, it features a benzyl ester protecting group on the valeric acid tail and a benzyl group on the 3'-nitrogen of the ureido ring.
This compound serves two primary roles in pharmaceutical chemistry:
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Critical Process Impurity: It is a key marker in the industrial Sternbach synthesis of biotin, representing an incomplete debenzylation product or a side-reaction artifact during benzyl ester formation.
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Lipophilic Prodrug Scaffold: Unlike native biotin (which is water-soluble and amphoteric), this derivative is highly lipophilic, making it a valuable model for studying non-transporter-mediated diffusion of biotin analogs across lipid bilayers.
Chemical Data Table
| Parameter | Detail |
| Common Name | 3'N-Benzyl Biotin Benzyl Ester |
| IUPAC Name | Benzyl 5-[(3aS,4S,6aR)-3-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate |
| Core Scaffold | D-Biotin (Vitamin B7) |
| Molecular Formula | C₂₄H₂₈N₂O₃S |
| Molecular Weight | ~424.56 g/mol |
| CAS (Acid Form) | 57229-92-2 (Refers to 3'N-Benzyl Biotin free acid) |
| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in Water |
| Key Functionality | Orthogonal protection (Ester + Urea Nitrogen) |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 3'N-Benzyl Biotin Benzyl Ester is non-trivial due to the regioselectivity required between the 1'-N and 3'-N positions. The 3'-nitrogen is sterically hindered by the valeric acid side chain (proximal), making the 1'-nitrogen the kinetic product during direct alkylation.
To selectively isolate the 3'-isomer or understand its formation as an impurity, we analyze the Regioselective Benzylation Pathway .
2.1 Synthesis Workflow (Graphviz Visualization)
Figure 1: Synthetic pathway illustrating the bifurcation between 1'N and 3'N benzylation. The 3'N isomer is sterically disfavored in direct alkylation.
2.2 Detailed Protocol: Direct Alkylation Route
Step 1: Esterification (Formation of Biotin Benzyl Ester)
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Reagents: D-Biotin, Benzyl Alcohol, p-Toluenesulfonic acid (catalyst).
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Mechanism: Fischer esterification. The carboxylic acid is protonated, attacked by benzyl alcohol, followed by water elimination.
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Protocol: Reflux biotin in benzyl alcohol/toluene with a Dean-Stark trap to remove water.
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Yield: Typically >90%.
Step 2: Regioselective N-Alkylation
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Challenge: The pKa of the urea nitrogens is ~25. Deprotonation requires a strong base (NaH or LiHMDS).
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Regiochemistry: The 1'-N is accessible.[1] The 3'-N is shielded by the C2-side chain.
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Method to favor 3'N (or isolate it):
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Dissolve Biotin Benzyl Ester in anhydrous DMF.
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Add 1.1 eq NaH at -78°C.
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Add Benzyl Bromide (BnBr) slowly.
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Result: A mixture of 1'N (major) and 3'N (minor).
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Separation: The 3'N isomer is often more polar than the 1,3-dibenzyl species but less polar than the mono-ester. Flash chromatography (SiO2, 2-5% MeOH in DCM) is required to separate the regioisomers.
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Part 3: Physicochemical Properties & Analysis[4]
Understanding the properties of this molecule is essential for its use as a reference standard in HPLC impurity profiling.
3.1 Solubility Profile
Unlike native biotin, which relies on the carboxylate for water solubility, the 3'N-Benzyl Biotin Benzyl Ester is highly hydrophobic.
| Solvent | Solubility | Rationale |
| Water | Insoluble | Esterification of COO- and benzylation of Urea removes H-bond donors/acceptors. |
| DCM | High (>50 mg/mL) | Matches lipophilic benzyl rings. |
| DMSO | High | Polar aprotic solvent solvates the core. |
| Methanol | Moderate | Soluble, but may require warming. |
3.2 Spectroscopic Identification (NMR)
Distinguishing the 3'N isomer from the 1'N isomer is critical.
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1H NMR (DMSO-d6):
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Benzyl Ester: Singlet (2H) at ~5.1 ppm (OCH2Ph).
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N-Benzyl: Singlet (2H) at ~4.2–4.5 ppm (NCH2Ph).
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Diagnostic Shift: The methine proton at position 3a and 6a (bridgehead) will shift differently depending on which adjacent nitrogen is substituted. In the 3'N-isomer , the shielding effect of the benzyl ring influences the side-chain methylene protons (C2-H) more strongly than in the 1'N-isomer.
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Part 4: Experimental Protocols (Self-Validating)
Protocol A: HPLC Analysis for Impurity Profiling
This protocol separates the 3'N-isomer from the 1'N-isomer and native biotin.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 10% B (Isocratic - elutes Biotin)
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5-20 min: 10% -> 90% B (Linear Gradient)
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20-25 min: 90% B (Elutes Benzyl Esters and Dibenzyls)
-
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Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl rings).
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Validation: 3'N-Benzyl Biotin Benzyl Ester will elute after Biotin Benzyl Ester but before 1,3-Dibenzyl Biotin Benzyl Ester.
Protocol B: Stability Stress Test (Hydrolysis)
To verify the ester vs. amide stability:
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Dissolve 1 mg compound in 1 mL THF/Water (1:1).
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Add 10 µL 1M LiOH.
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Monitor by TLC (50% EtOAc/Hexane).
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Observation: The Benzyl Ester (COO-Bn) hydrolyzes rapidly (minutes) to yield the free acid (3'N-Benzyl Biotin). The N-Benzyl group remains stable (requires harsh acid/reducing conditions to cleave).
Part 5: Applications in Drug Development
5.1 Impurity Reference Standard
In the commercial synthesis of biotin (Sternbach route), the final step involves removing benzyl groups (usually from 1,3-dibenzyl biotin).[2] Incomplete debenzylation can leave the 3'N-benzyl group intact.
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Usage: This compound is used to spike QC samples to calculate the "Response Factor" in HPLC, ensuring the final vitamin product is >99.8% pure.
5.2 Lipophilic Prodrug Design
Biotin transport is mediated by the Sodium-Dependent Multivitamin Transporter (SMVT).
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Problem: SMVT is saturable.
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Solution: The 3'N-Benzyl Biotin Benzyl Ester is a "Masked" biotin. It can diffuse through the lipid bilayer (passive transport) due to high LogP (~4.5 vs Biotin LogP 0.39).
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Activation: Intracellular esterases cleave the benzyl ester. The N-benzyl group may require oxidative metabolism (CYP450) to release free biotin, making it a "Slow Release" candidate.
References
-
Sternbach, L. H. (1963). "Biotin."[3][4][5][2][6][7][8][9][10][11] Comprehensive Biochemistry, 11, 66-81. (Foundational text on Biotin synthesis intermediates).
-
De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755-1792. Link
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Chen, Y., et al. (2023).[12] "Rapid Benzylation of Carboxylic Acids." ChemistrySelect, 8, e202304145.[12] (Protocol for benzyl ester formation). Link
-
PubChem Compound Summary. (2024). "3'N-Benzyl Biotin" (CAS 57229-92-2).[13][14][3][7][8] National Center for Biotechnology Information. Link
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Tummatorn, J., et al. (2007).[12] "2-Benzyloxy-1-methylpyridinium Triflate: A Reagent for Benzyl Esters." Journal of Organic Chemistry, 72(23), 8962-8964. Link
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